(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid
Description
Properties
IUPAC Name |
[2,6-bis(ethoxycarbonyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO6/c1-3-18-10(14)8-5-7(12(16)17)6-9(13-8)11(15)19-4-2/h5-6,16-17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBELFCYUBRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678216 | |
| Record name | [2,6-Bis(ethoxycarbonyl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344891-76-5 | |
| Record name | [2,6-Bis(ethoxycarbonyl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid typically involves the reaction of 2,6-dibromo-4-pyridinecarboxylic acid with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This property is particularly useful in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium to form carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Boronic Acids
Structural Analogues
a. 2,6-Bis(methoxycarbonyl)pyridin-4-ylboronic acid
- Structure : Differs only in the ester groups (methoxy instead of ethoxy).
- This compound has been cataloged for research applications (Purity: 98%, MFCD22545909) .
- Synthetic Utility : Likely used in Suzuki-Miyaura cross-couplings, similar to other pyridine boronic acids .
b. 2,6-Bis(trifluoromethyl)phenylboronic acid
- Structure : A phenyl ring with trifluoromethyl (-CF₃) groups at 2- and 6-positions.
- Electronic Effects : -CF₃ is a stronger EWG than ethoxycarbonyl, leading to higher Lewis acidity.
c. 2,6-Dichloropyridin-4-ylboronic acid
Steric and Electronic Effects on Reactivity
a. Steric Hindrance
- 2,6-Dimethylphenylboronic acid and 2,6-diisopropylphenylboronic acid : These compounds exhibit reduced reactivity in Suzuki couplings due to steric bulk. For example, 2,6-dimethylphenylboronic acid failed to form condensation products in multicomponent Petasis reactions .
b. Electronic Effects
Reactivity in Cross-Coupling Reactions
Key Observations :
Crystallographic and Physical Properties
- Dihedral Angles : Trifluoromethyl-substituted boronic acids exhibit dihedral angles up to 55.9° between the aromatic ring and BO₂ group, while ethoxycarbonyl analogs may show smaller angles due to hydrogen bonding with ester oxygen .
- Hydrogen Bonding : Ethoxycarbonyl groups can engage in intramolecular hydrogen bonding (B–O–H···O–COOEt), stabilizing the boronic acid form .
Biological Activity
(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound notable for its unique structure, which includes a pyridine ring substituted with two ethoxycarbonyl groups and a boronic acid functional group. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications.
The primary mechanism of action for this compound is likely through Suzuki-Miyaura coupling reactions , where the boronic acid group acts as a nucleophile. This reaction facilitates the formation of new carbon-carbon bonds, which is essential in synthesizing complex organic molecules. The reversible covalent bonding capability of boronic acids with diols also plays a critical role in their biological interactions .
Biological Activity
Research indicates that this compound exhibits various biological activities, potentially beneficial for pharmaceutical applications. Some key areas of interest include:
- Anticancer Properties : Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation. The presence of the pyridine ring may enhance interactions with biological targets involved in cancer progression .
- Antimicrobial Activity : Boronic acids are known for their ability to inhibit bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The specific interactions of this compound with bacterial enzymes could provide a pathway for developing new antibiotics .
- Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor. For instance, it could target proteasome activity, similar to other boronic acids that have been explored for their therapeutic effects against certain diseases .
Case Studies
Several studies have investigated the biological activity of boronic acids, including this compound:
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-Pyridinylboronic Acid | Boronic Acid | Used in drug discovery; interacts with sugars. |
| 2-(Benzothiazol-2-yl)phenylboronic Acid | Boronic Acid | Exhibits anticancer properties; used in materials. |
| 3-Pyridylboronic Acid | Boronic Acid | Known for enzyme inhibition; versatile applications. |
| 4-(Diethylamino)-2-(ethoxycarbonyl)pyridine | Ethoxycarbonyl Pyridine | Potential drug candidate; exhibits unique reactivity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid, and how do reaction conditions influence yield?
- Methodology : Utilize palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where boronic acid derivatives react with halogenated pyridine precursors. Key factors include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., THF or DMF), and base optimization (e.g., K₂CO₃). Reaction temperatures (80–120°C) and stoichiometric ratios (1:1.2 boronic acid to halide) significantly affect yields .
- Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography with ethyl acetate/hexane gradients.
Q. How does the electronic environment of the pyridine ring influence the boronic acid's reactivity in cross-coupling reactions?
- Methodology : Compare NMR chemical shifts of this compound with simpler analogs (e.g., phenylboronic acid) to assess electron-withdrawing effects from ethoxycarbonyl groups. The electron-deficient pyridine ring enhances electrophilicity, accelerating transmetalation in Suzuki reactions .
- Data Interpretation : A downfield NMR shift (e.g., ~30 ppm) indicates stronger Lewis acidity, correlating with faster coupling kinetics .
Advanced Research Questions
Q. How can pH-dependent protodeborylation be mitigated during catalytic applications of this compound?
- Methodology : Conduct stability studies in buffered solutions (pH 3–10) using NMR to track boronic acid degradation. Phosphate buffers at neutral pH (6–8) minimize protodeborylation. Additives like diethanolamine (10 mol%) stabilize the boronate intermediate via chelation .
- Contradiction Analysis : reports rapid degradation in acidic media (pH < 4), while suggests stabilization via steric hindrance from bulky ligands.
Q. What structural insights can be gained from X-ray crystallography of derivatives of this boronic acid?
- Methodology : Co-crystallize the compound with diols (e.g., pinacol) to form boronate esters, and resolve structures via single-crystal X-ray diffraction. Analyze bond angles (B–O ~1.36 Å) and planarity of the pyridine ring to predict steric accessibility for catalytic sites .
- Case Study : highlights a related dihydropyridine-boronic acid crystal structure, revealing intramolecular hydrogen bonds that stabilize the boronate form.
Q. How does this boronic acid compare to analogs (e.g., 4-methylphenylboronic acid) in bioorthogonal labeling applications?
- Methodology : Perform kinetic assays with model diols (e.g., salicylhydroxamic acid) to measure binding constants (Kd) via fluorescence quenching. The ethoxycarbonyl groups reduce Kd by 30% compared to methyl-substituted analogs due to steric bulk .
- Advanced Application : Use time-resolved NMR to monitor dynamic covalent bonding in live-cell imaging probes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
